Synthesis of the quinazolinone core: This can be achieved through various well-established methods, including the Niementowski quinazolinone synthesis [], which involves the condensation of anthranilic acid with amides.
Mechanism of Action
Enzyme inhibition: Quinazolinones are known to inhibit various enzymes, including poly(ADP-ribose) polymerase-1 (PARP-1) [, , ], soluble epoxide hydrolase (sEH) [], and others.
Receptor modulation: Some quinazolinones exhibit affinity for receptors like histamine H2 receptors [] and GABA-A receptors [].
Applications
Based on the documented applications of other 4(3H)-quinazolinone derivatives [], 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone holds potential in various research fields, including:
Medicinal Chemistry: Exploring its potential as a lead compound for developing novel therapeutics, particularly in areas where quinazolinones have shown promise, such as anticancer [, , ], antimicrobial [, , , , ], antiviral [, ], anti-inflammatory [], and analgesic agents [, ].
Compound Description: This series of compounds incorporates a 1,4-pentadien-3-one moiety into the 4(3H)-quinazolinone structure. Several compounds within this series, specifically A5, A12, A25, and A27, demonstrated significant antiviral activity against the tobacco mosaic virus (TMV) in vivo. These compounds outperformed the commercially available antiviral agent ningnanmycin in their efficacy. []
Relevance: This series shares the core 4(3H)-quinazolinone structure with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone. The primary difference lies in the substitution at the 3-position of the quinazolinone ring. While 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone possesses a 3-(2-ethoxyphenoxy)propyl substituent, these derivatives feature a (2-((1E,4E)-3-oxo-5-arylpenta-1,4-dien-1-yl)phenoxy)methyl substituent. []
Compound Description: This compound is a substituted 1,3,4-thiadiazolyl-4(3H)-quinazolinone synthesized and investigated for its potential antiviral and anticancer properties. []
Relevance: Both this compound and 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone belong to the broader class of substituted 4(3H)-quinazolinones. They differ in the specific substituents present at positions 2 and 3 of the quinazolinone ring. []
Methaqualone
Compound Description: Chemically known as 2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone, methaqualone is a sedative-hypnotic drug. Research has explored its conformational properties, including hindered aryl rotations. []
Mecloqualone
Compound Description: Mecloqualone, chemically 3-(2-chlorophenyl)-2-methyl-4(3H)-quinazolinone, represents another sedative-hypnotic drug. Similar to methaqualone, its conformational properties, particularly hindered aryl rotations, have been investigated. []
Relevance: Mecloqualone shares a close structural resemblance with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone due to the presence of the 4(3H)-quinazolinone core. The key distinction lies in the substituents at the 2 and 3 positions. Mecloqualone features a methyl group at position 2 and a 2-chlorophenyl group at position 3, differing from the 3-(2-ethoxyphenoxy)propyl substituent in the target compound. []
Compound Description: This compound is structurally analogous to methaqualone and mecloqualone. Computational studies have been employed to investigate its rotational barriers and conformational preferences, specifically focusing on hindered aryl rotations. []
Relevance: This compound exhibits a high degree of structural similarity to 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, primarily due to the shared 4(3H)-quinazolinone core structure. The main structural variation arises from the substituents present at the 2 and 3 positions. This compound has a methyl group at position 2 and a 2,6-difluorophenyl group at position 3, contrasting with the 3-(2-ethoxyphenoxy)propyl group of the target compound. []
Compound Description: Identified as a primary metabolite of methaqualone, this compound has been studied using NMR spectroscopy to elucidate its structural features and interactions with lanthanide shift reagents. []
3-(2'-Carboxyphenyl)-4(3H)quinazolinone
Compound Description: Isolated from Radix Isatidis, this compound exhibits anti-endotoxic effects. Studies have shown its ability to neutralize endotoxins, reduce endotoxin-induced fever, decrease mortality in LPS-challenged mice, and inhibit the release of TNFα and NO in macrophages. [, ]
Relevance: This compound and 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone share the 4(3H)quinazolinone core structure. The difference lies in the substitution at position 3, with this compound having a 2-carboxyphenyl group and 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone having a 3-(2-ethoxyphenoxy)propyl group. []
Compound Description: This compound, FR255595, is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, designed and identified through structure-based drug design and high-throughput screening. It demonstrates neuroprotective effects in vitro and in vivo, reducing ROS-induced cell injury and mitigating MPTP-induced dopaminergic damage. [, ]
Relevance: This compound shares the core 4(3H)-quinazolinone structure with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, but differs in the substituent at position 2 of the quinazolinone ring. []
Compound Description: FR247304 is another potent PARP-1 inhibitor with neuroprotective properties, identified through structure-based drug design. It effectively reduces NAD depletion and attenuates neuronal damage in both in vitro and in vivo models of cerebral ischemia. []
Relevance: Both this compound and 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone share the core 4(3H)-quinazolinone structure. They differ in the substituents at the 2 and 3 positions, with FR247304 having a chlorine atom at position 5 and a [3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl] group at position 2, unlike the target compound. []
Compound Description: The crystal structure of this compound has been determined and reveals two independent molecules with similar configurations in the asymmetric unit. []
Relevance: This compound is structurally related to 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone due to the shared 4(3H)-quinazolinone core. It differs in the substituents at positions 2 and 3. This compound has a bromomethyl group at position 2 and a 2-ethylphenyl group at position 3, unlike 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone. []
Compound Description: This series of compounds was synthesized and evaluated for its central nervous system (CNS) depressant activity, specifically focusing on their potential as anxiolytics. Several compounds within the series displayed promising antianxiety effects in mice models. []
Relevance: These derivatives are structurally related to 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone through their shared 4(3H)-quinazolinone core. They differ in the substituents at positions 2 and 3. Notably, these derivatives have a substituted aryl-piperazine moiety at position 2 and a phenyl group at position 3, distinguishing them from 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone. []
Compound Description: This series of compounds was synthesized and evaluated for its in vitro antitumor activity. []
Schiff bases derived from 3-aryl-2-formyl-4(3H)-quinazolinone
Compound Description: This class of compounds involves the condensation of 3-aryl-2-formyl-4(3H)-quinazolinone with various amines to create Schiff base derivatives. These derivatives are often investigated for their diverse biological activities. []
Relevance: The key structural similarity between these compounds and 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone lies in the shared 4(3H)-quinazolinone core. The primary difference arises from the substituents at positions 2 and 3, where these Schiff base derivatives have a formyl group at position 2 and an aryl group at position 3, unlike 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone. []
Compound Description: This series of quinazolinone derivatives was synthesized and characterized using spectroscopic techniques. Antimicrobial studies revealed that these compounds exhibit varying degrees of activity against bacterial and fungal strains. []
Quinoxalino[2,1-b]quinazolinones
Compound Description: This class of tetracyclic compounds is formed through a photocatalytic cyclization reaction involving 3-(2-isocyanophenyl)quinazolin-4(3H)-ones and ethers. This reaction offers a metal-free approach to construct these complex heterocyclic systems. []
Compound Description: These compounds are tetraarylbisquinazolinones synthesized via a multistep process involving iodine-catalyzed condensation and Suzuki-Miyaura cross-coupling reactions. Their photophysical properties have been investigated to understand the effects of substituents on intramolecular charge transfer. []
Relevance: These compounds and 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone belong to the class of substituted 4(3H)-quinazolinones. The key difference is the presence of an additional 2-alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylpropyl substituent at the 2-position in these compounds. []
Compound Description: This compound is a potent soluble epoxide hydrolase (sEH) inhibitor, identified as part of a study focused on developing novel sEH inhibitors. It exhibited significant inhibitory activity compared to a commercial reference inhibitor. []
Relevance: This compound shares the 4(3H)-quinazolinone core with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone but differs in the substituents at positions 2 and 3. It possesses a (4-chlorophenyl)carbamoyl)phenyl group at position 2, unlike the target compound. []
Compound Description: This series of compounds was synthesized and evaluated for its H1-antihistaminic activity. []
Relevance: These derivatives share the 4(3H)-quinazolinone core structure with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone. They differ in the substituents at positions 2 and 3, having a 3-substituted propyl group at position 2 and a 2-methylphenyl group at position 3, unlike the target compound. []
Compound Description: These compounds are quinazolinone-thiazole hybrids synthesized and evaluated for their cytotoxic effects on cancer cell lines. []
Relevance: These derivatives share the 4(3H)-quinazolinone core with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone but differ in the substituents at positions 3. They possess a (2-(2-phenylthiazol-4-yl)ethyl group at position 3, unlike the target compound. []
4-amino-thieno[3,2-d]pyrimidines
Compound Description: These compounds are structurally related to Gamhepathiopine and were synthesized to improve intestinal permeability and microsomal stability while maintaining antiplasmodial activity. []
Compound Description: This compound is a potent antibacterial agent that targets methicillin-resistant Staphylococcus aureus (MRSA). It acts synergistically with piperacillin-tazobactam by binding to the allosteric site of penicillin-binding protein (PBP)2a, enhancing the activity of the beta-lactam antibiotic. []
Relevance: This compound shares the 4(3H)-quinazolinone core structure with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone but differs significantly in the substituents at positions 2 and 3. It has a (E)-4-cyanostyryl group at position 2 and a 5-carboxy-2-fluorophenyl group at position 3, contrasting with the target compound. []
3-benzyl-4(3H)quinazolinone analogues
Compound Description: This series of compounds was designed, synthesized, and evaluated for its in vitro antitumor activity. []
Compound Description: This compound, (S)-18 or IHMT-PI3Kδ-372, is a potent and selective PI3Kδ inhibitor, showing potential as a therapeutic candidate for chronic obstructive pulmonary disease (COPD). []
Relevance: This compound shares the core 4(3H)-quinazolinone structure with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone but differs considerably in the substituents at positions 2 and 3. It has a (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl group at position 2, a cyclopropyl group at position 3 and a fluorine atom at position 5, unlike the target compound. []
Compound Description: This compound, NO-794, is a potent and selective histamine H2-receptor antagonist, showing potential in treating peptic ulcers. []
Relevance: This compound shares the core 4(3H)-quinazolinone structure with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone but differs in the substituents at position 2. It has a 2-(3-(3-(1-piperidinylmethyl)phenoxy)propylamino group at position 2, unlike the target compound. []
Compound Description: This compound is an oxy derivative of 4(3H)-quinazolinone, synthesized and tested for its analgesic effects. []
Relevance: This compound shares the core 4(3H)-quinazolinone structure with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone but differs in the substituents at positions 3. It has a 2-(2’,4’-difluoro-4-biphenylyloxy)ethyl group at position 3, unlike the target compound. []
Compound Description: This compound is an oxo derivative of 4(3H)-quinazolinone, synthesized and tested for its analgesic effects. []
Relevance: This compound shares the core 4(3H)-quinazolinone structure with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone but differs in the substituents at positions 3. It has a 2-oxo-2-(4-biphenylyl)ethyl group at position 3, unlike the target compound. []
Compound Description: This compound forms binary and ternary complexes with various transition metals and ligands. Its stability constants have been studied under different conditions. []
Relevance: This compound shares the 4(3H)-quinazolinone core structure with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone but differs in the substituents at positions 2 and 3. It has a carboxy ethyl group at position 2 and a hydroxy group at position 3, contrasting with the target compound. []
3-(Acylamino)-2-unsubstituted-, 3-(Acylamino)-2-ethyl-, and 3-(Acylamino)-2-propyl-4(3H)-quinazolinones
Compound Description: These compounds represent a group of 4(3H)-quinazolinone derivatives investigated for their reactivity in lithiation reactions, particularly for the synthesis of more complex quinazolinones. []
Relevance: These compounds share the 4(3H)-quinazolinone core with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone. The key distinction lies in the substituents at positions 2 and 3. They possess an acylamino group at position 3 and various substituents at position 2 (unsubstituted, ethyl, propyl), unlike the target compound. []
Compound Description: These are three series of quinazolinone derivatives synthesized and studied for their antimicrobial activity. [, ]
Relevance: These compounds share the core 4(3H)-quinazolinone structure with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, but they differ in the substituents at positions 2 and 3. They possess various thiadiazole derivatives at different positions, unlike the target compound. [, ]
3-[(1-imidazolyl)acylamino]- and 3-[(1,2,4-triazol-3-thione-2-yl)acylamino]- substituted-4(3H)-quinazolinones
Compound Description: This class of compounds was previously reported for their central nervous system (CNS) activities, prompting further research into combining 5-aryl-1,3,4-oxadiazoles and 2-methyl-4(3H)-quinazolinone with an aminoacetamido side chain. []
Compound Description: These compounds were synthesized and evaluated for their anticonvulsant activity in mice. Molecular modeling studies were conducted to predict their binding affinity towards the GABA-A receptor. []
Relevance: These derivatives share the 4(3H)-quinazolinone core with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone. They differ in the substituents at positions 2 and 3, with these derivatives having an allyl group at position 3 and various substituents at position 2, unlike 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone. []
Compound Description: This class of compounds was synthesized using microwave irradiation and explored as potential inhibitors of the human gamma-aminobutyric acid receptor (GABA-A). []
Relevance: These derivatives share the 4(3H)-quinazolinone core with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone. They are differentiated by the substituents at positions 2 and 3, where they have a propyl group at position 2 and various substituents at position 3, unlike 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone. []
Compound Description: These 2,3-disubstituted-4(3H)-quinazolinones were synthesized using a one-pot, three-component method under microwave irradiation and solvent-free conditions. []
Relevance: These compounds share the 4(3H)-quinazolinone core with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone but differ in the substituents at positions 2, 3 and 6. They all possess a bromine atom at position 6 and varying alkyl and aryl substituents at positions 2 and 3, unlike the target compound. []
Compound Description: This class of compounds involves the attachment of sugar moieties (glycosides) to the nitrogen atom of the 3-(aminophenyl)-4(3H)-quinazolinone scaffold. []
3-(4Bromo phenyl)-4-(3H)quinazolinone and 3-(4-methyl phenyl)-4-(3H)quinazolinone
Compound Description: These are two quinazoline-4-(3H)-ones that exhibited significant in vitro anti-inflammatory activity in a study exploring the synthesis and biological evaluation of quinazolinone derivatives. []
Relevance: These compounds share the 4(3H)quinazolinone core structure with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, but they differ in the substituent at position 3. These compounds have a 4-bromophenyl or 4-methylphenyl group at position 3, unlike the target compound. []
3-(4-methoxyphenyl)-4-(3H)quinazolinone and 3-(2,6-dimethylphenyl)-4-(3H)quinazolinone
Compound Description: These are two quinazoline-4-(3H)-ones that demonstrated high scavenger activity in a study investigating the antioxidant capacity of quinazolinones. []
Relevance: These compounds share the 4(3H)quinazolinone core structure with 3-[3-(2-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, but they differ in the substituent at position 3. These compounds have a 4-methoxyphenyl or 2,6-dimethylphenyl group at position 3, unlike the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.